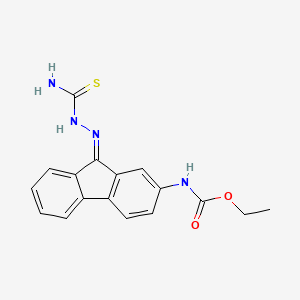
Ethyl 9-((aminocarbothioyl)hydrazono)-9H-fluoren-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 81327 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is often used in research settings to explore its effects and interactions with other substances.
Vorbereitungsmethoden
The synthesis of NSC 81327 involves several steps, including the use of specific reagents and conditions. While detailed synthetic routes are proprietary, general methods include the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods often involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Analyse Chemischer Reaktionen
NSC 81327 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
NSC 81327 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of different reagents. In biology, it is used to explore cellular processes and interactions. In medicine, NSC 81327 is investigated for its potential therapeutic effects and interactions with biological targets. In industry, it is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of NSC 81327 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Eigenschaften
CAS-Nummer |
42135-11-5 |
|---|---|
Molekularformel |
C17H16N4O2S |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
ethyl N-[(9E)-9-(carbamothioylhydrazinylidene)fluoren-2-yl]carbamate |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-17(22)19-10-7-8-12-11-5-3-4-6-13(11)15(14(12)9-10)20-21-16(18)24/h3-9H,2H2,1H3,(H,19,22)(H3,18,21,24)/b20-15+ |
InChI-Schlüssel |
BSEFXBZJKBHWQM-HMMYKYKNSA-N |
Isomerische SMILES |
CCOC(=O)NC1=CC\2=C(C=C1)C3=CC=CC=C3/C2=N\NC(=S)N |
Kanonische SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)
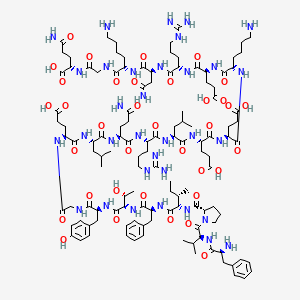
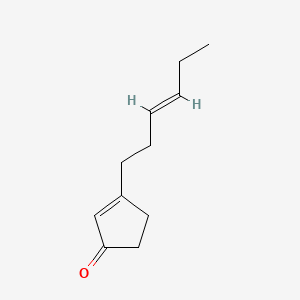
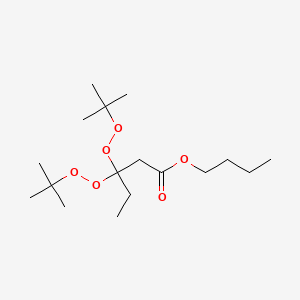
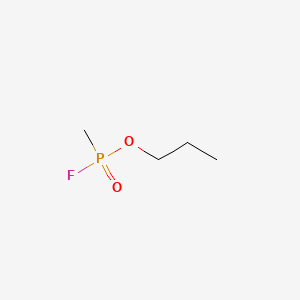
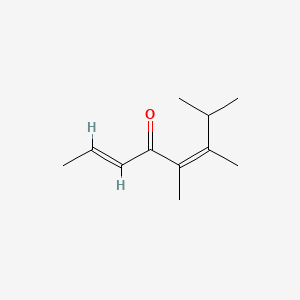
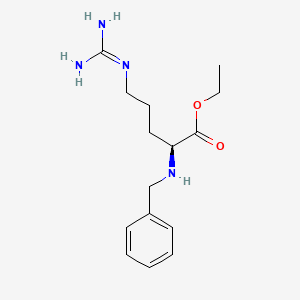

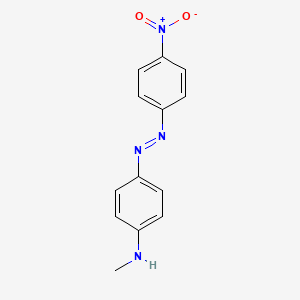
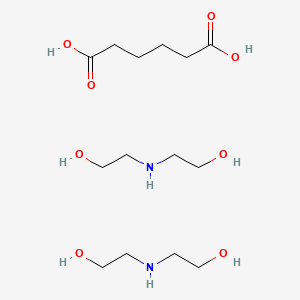

![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)

